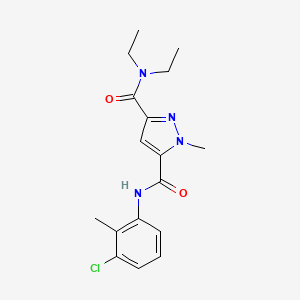![molecular formula C26H21N5O2S B10960476 4-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960476.png)
4-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound with a unique structure that combines multiple functional groups and ring systems
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common approach is to first synthesize the furan and indene derivatives separately, followed by their coupling through a series of reactions. Key steps may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the indene derivative: This often involves the hydrogenation of indanone derivatives.
Coupling reaction: The furan and indene derivatives are then coupled using reagents such as palladium catalysts under controlled conditions to form the desired complex structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The indene moiety can be reduced to form dihydroindene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the indene moiety can produce dihydroindene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its complex structure may allow it to interact with multiple biological targets, making it a versatile molecule for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, in a biological context, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Indene derivatives: Compounds like indene and its hydrogenated forms share structural similarities with the indene moiety of the compound.
Furan derivatives: Compounds containing the furan ring, such as furan and furanones, are structurally related.
Uniqueness
What sets this compound apart is its combination of multiple ring systems and functional groups, which confer unique chemical and physical properties
Conclusion
4-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a fascinating compound with a rich potential for scientific research and industrial applications. Its complex structure and diverse reactivity make it a valuable subject of study in various fields.
Propiedades
Fórmula molecular |
C26H21N5O2S |
|---|---|
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
4-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C26H21N5O2S/c1-14-10-15(2)28-26-21(14)22-23(34-26)25-29-24(30-31(25)13-27-22)20-9-8-19(33-20)12-32-18-7-6-16-4-3-5-17(16)11-18/h6-11,13H,3-5,12H2,1-2H3 |
Clave InChI |
GDKDJNGHJNLQJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=C(O5)COC6=CC7=C(CCC7)C=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(Difluoromethoxy)-3-ethoxybenzoyl]amino}-6-(difluoromethyl)-4-methylthieno[2,3-B]pyridine-2-carboxamide](/img/structure/B10960399.png)
![Imidazo[1,2-a]pyridin-2-ylmethyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate](/img/structure/B10960405.png)
![N-cycloheptyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10960409.png)
![(1Z)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide](/img/structure/B10960422.png)
![N-benzhydryl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10960425.png)
![N-(4-bromo-2-chlorophenyl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10960433.png)
![4-Bromo-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10960434.png)
![N-(1-Adamantyl)-5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furamide](/img/structure/B10960441.png)

![1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B10960449.png)
![(5Z)-2-(4-bromoanilino)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10960454.png)
![7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10960461.png)
![5-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B10960465.png)
![3-(4-fluorophenyl)-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10960468.png)
